molecular formula C10H13N3O B11748953 [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11748953
M. Wt: 191.23 g/mol
InChI Key: AGFHHHXVUSRORF-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine featuring a furan moiety and a methyl-substituted pyrazole ring.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C10H13N3O/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3

InChI Key

AGFHHHXVUSRORF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan and pyrazole derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated furan and pyrazole derivatives.

Scientific Research Applications

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements and substituents of the target compound with analogs from the evidence:

Compound Heterocycles/Substituents Molecular Formula Notable Features Reference
[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (Target) Furan (O-containing), 1-methylpyrazole C₉H₁₁N₃O Electron-rich furan; pyrazole N-H for hydrogen bonding -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine, cyclopropyl, 3-methylpyrazole C₁₂H₁₆N₄ Pyridine enhances rigidity; cyclopropyl increases steric hindrance
[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine Triazole, pyridine C₁₆H₁₇N₅ Triazole offers higher polarity; pyridine contributes weak basicity
{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine CF₃-substituted pyrazole C₈H₁₂F₃N₃ Trifluoromethyl enhances lipophilicity and metabolic stability
Key Observations:
  • Furan vs. Pyridine/Triazole : The target’s furan ring is less basic and more electron-rich than pyridine () or triazole (), which may influence solubility and reactivity.
  • Steric Factors : Cyclopropyl in introduces conformational rigidity, unlike the flexible furan-methyl group in the target.

Physical and Spectroscopic Properties

  • Melting Points : ’s N-cyclopropyl analog melts at 104–107°C, suggesting moderate crystallinity. The target compound’s furan group may lower melting points due to reduced symmetry.
  • NMR Data :
    • Pyridine-containing analogs () show aromatic proton shifts near δ 8.8–8.9 ppm, whereas the target’s furan protons would likely resonate at δ 6.3–7.4 ppm.
    • The trifluoromethyl group in ’s compound causes distinct ¹⁹F NMR signals, absent in the target.

Biological Activity

The compound [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic molecule characterized by the presence of both furan and pyrazole functional groups. These structural features are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C12H14N2OC_{12}H_{14}N_{2}O, indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The furan ring contributes to its aromatic properties, while the pyrazole moiety is recognized for its potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing furan and pyrazole structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can demonstrate significant antimicrobial properties against various pathogens. For instance, some pyrazole compounds exhibit activity against bacteria and fungi at concentrations ranging from 31.25 to 250 µg/mL .
  • Anticancer Properties : The pyrazole scaffold has been linked to anticancer activity in several studies. For example, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines .
  • Antioxidant Effects : Certain derivatives have been evaluated for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases .

Antimicrobial Activity

A study investigated various pyrazole compounds, including those with furan substituents. The results indicated that specific derivatives exhibited notable antimicrobial activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL .

Anticancer Activity

In a molecular docking study, the interaction of pyrazole derivatives with target proteins related to cancer was analyzed. The findings suggested that these compounds could effectively inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
1-(Furan-2-yl)ethanamine C₇H₉NSimpler structure; used in pharmaceuticals
1-Methylpyrazole C₄H₆N₂Lacks furan; utilized in coordination chemistry
3-Amino-furan C₅H₆N₂OContains amino group; studied for biological activity

The uniqueness of this compound lies in its dual functionality provided by both furan and pyrazole groups, which may enhance its reactivity and biological activity compared to simpler analogs.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the furan and pyrazole intermediates.
  • Coupling these intermediates through amination reactions.
  • Utilizing solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity.

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